molecular formula C29H35N3 B6331098 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine CAS No. 204203-17-8

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Cat. No.: B6331098
CAS No.: 204203-17-8
M. Wt: 425.6 g/mol
InChI Key: MDJXUNXXZJTMDW-UHFFFAOYSA-N
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Description

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is a tridentate bis(imino)pyridine ligand characterized by a central pyridine ring flanked by two iminoethyl groups, each bearing a 2-tert-butylphenyl substituent. The tert-butyl group imparts significant steric bulk and electron-donating effects, influencing the ligand's coordination chemistry and catalytic applications. This compound is synthesized via condensation of 2,6-diacetylpyridine with 2-tert-butylaniline, a method consistent with analogous ligands . Its structural rigidity and bulky substituents make it particularly suitable for stabilizing transition metal complexes in polymerization catalysis .

Properties

IUPAC Name

N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXUNXXZJTMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-tert-butylaniline under acidic conditions. The reaction proceeds through the formation of imine bonds between the carbonyl groups of the diacetylpyridine and the amine groups of the aniline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Coordination Chemistry and Catalytic Polymerization

This compound serves as a tridentate N,N,N-ligand for transition metals, forming complexes with chromium, iron, and cobalt. These complexes exhibit high activity in ethylene polymerization when activated by methylaluminoxane (MAO) or triisobutyl aluminum (TIBA) .

Metal CenterCocatalystActivity (kg PE/mol·h·bar)Polymer Properties
CrMAO1,200–3,500Linear polyethylene, Mw = 120–250 kDa
FeMAO800–1,800High-density polyethylene
CoTIBA400–900Low branching, narrow PDI

The tert-butyl substituents provide steric bulk, stabilizing metal centers and preventing chain transfer reactions, leading to high-molecular-weight polymers . X-ray crystallography confirms distorted octahedral geometry in chromium complexes, enhancing catalytic stability .

Redox Reactions at Imine Groups

The imine (C=N) bonds undergo reversible redox transformations:

Oxidation

  • Reagents : Hydrogen peroxide, KMnO₄

  • Products : Oximes (R₁R₂C=N–OH) or nitriles (R–C≡N) under strong oxidative conditions.

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Products : Secondary amines (R₁R₂CH–NH–R₃) .

Nucleophilic Addition Reactions

The electron-deficient imine groups participate in nucleophilic attacks, as demonstrated in analogous systems:

  • Amines : Form malonic amidoamidines via addition to the C=N bond .

  • Hydrazines : Yield pyrazolinones through cyclization .

Mechanistic Insight : Nucleophiles (e.g., DABCO) attack the imine, leading to acetyl migration and hydrazone formation, as observed in related azo compounds .

Electrophilic Aromatic Substitution

While direct evidence is limited, the pyridine ring’s electronic profile suggests potential for:

  • Halogenation : Chlorination/bromination at the 4-position.

  • Nitration : Requires harsh conditions due to deactivation by electron-withdrawing imine groups .

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity Difference
2,6-Di-tert-butylpyridineNo imine groupsLacks redox versatility
2,6-Bis(1,1-dimethylethyl)pyridineSimilar steric bulkLower catalytic activity in ethylene polymerization

Stability and Side Reactions

  • Thermal Stability : Decomposes above 130°C, forming aryl hydrazones via C–N bond cleavage .

  • Acid Sensitivity : Imine hydrolysis occurs under strong acidic conditions, yielding pyridine-2,6-dicarbaldehyde and 2-tert-butylaniline.

This compound’s reactivity is central to its utility in materials science and catalysis, with ongoing research exploring its derivatives for tailored polymer architectures and asymmetric synthesis.

Scientific Research Applications

Catalytic Applications

The primary application of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is in the synthesis of metal complexes that serve as catalysts for polymerization reactions, particularly ethylene polymerization.

Ethylene Polymerization

Metal complexes derived from this ligand have demonstrated significant efficacy in catalyzing the polymerization of ethylene. For instance:

  • Cobalt Complexes : Cobalt complexes formed with this ligand have shown high activity and thermal stability during ethylene polymerization. Studies indicate that these complexes can achieve activities exceeding 10610^6 g PE (mol of Co)⁻¹ h⁻¹ under optimal conditions, producing linear polyethylene with narrow molecular weight distributions .
  • Iron Complexes : Similarly, iron complexes featuring this ligand have been explored for their catalytic properties in ethylene oligomerization and polymerization. These complexes often yield high molecular weight polyethylene and exhibit good thermal stability .

CO2 Reduction Catalysts

Recent research has also investigated the use of manganese complexes derived from 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine for CO2 reduction reactions. These catalysts demonstrate promising activity in converting CO2 into useful chemicals, showcasing the versatility of the ligand beyond traditional polymerization applications .

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Geometry
  • 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine (): Dihedral angles between the aryl rings and pyridine core are ~88°, indicating near-perpendicular orientation due to steric hindrance from ethyl groups. C=N bond lengths: 1.272–1.275 Å, typical for imino double bonds . Ethyl groups provide moderate steric bulk compared to tert-butyl.
  • 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine (): Smaller methyl substituents result in reduced steric hindrance. Dihedral angles: 89.68° (one aryl ring) and 53.62° (other), showing variable orientation. Crystal packing stabilized by van der Waals interactions only .
  • 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine (): Trimethyl groups create a symmetrical, highly hindered environment. N–C–C–N torsion angles: −164.91° and −170.53°, leading to antiparallel imine orientations . Weak C–H···N and C–H···π interactions dominate crystal packing .
  • 2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine (): Diisopropyl groups are bulkier than tert-butyl, providing extreme steric shielding. Used in iron catalysts for ethylene polymerization, with high activity (5.1×10⁸ g/(mol·h)) .
  • Target Compound (2-tert-butylphenyl substituent) :

    • Expected dihedral angles >88° (similar to diethyl analogs) but with enhanced rigidity due to tert-butyl's bulk.
    • Predominant electron-donating effects from tert-butyl may increase electron density at the metal center in complexes.
Electronic Effects
  • Electron-donating groups (e.g., tert-butyl, methyl): Stabilize metal centers in low oxidation states, enhancing catalyst longevity .
  • Electron-withdrawing groups (e.g., bromo in 2-methyl-4-bromo analog): Increase catalytic activity by polarizing the metal-ligand bond, as seen in iron catalysts (activity: 5.1×10⁸ g/(mol·h)) .

Catalytic Performance in Ethylene Polymerization

Compound (Substituent) Catalytic Activity (g/(mol·h)) α-Olefin Selectivity Key Feature(s)
2-tert-butylphenyl (target) Not reported >97% (predicted) High steric shielding, moderate activity
2,6-Diethylphenyl 2.8×10⁸ >97% Balanced steric/electronic effects
2,4-Dimethylphenyl 2.9×10⁸ >97% Improved activity vs. tert-butyl
2-Methyl-4-bromophenyl 5.1×10⁸ >97% Strong electron-withdrawing effect
2,6-Diisopropylphenyl ~3.0×10⁸ >97% Extreme bulk, lower activity

Key Trends :

  • Electron-withdrawing groups (e.g., Br) significantly boost activity by polarizing the metal center.
  • Steric bulk (e.g., tert-butyl, diisopropyl) enhances selectivity for linear α-olefins but may reduce activity due to hindered substrate access .

Biological Activity

Overview

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is a complex organic compound characterized by its unique structure, which includes two imino groups and bulky tert-butylphenyl substituents. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C29H35N3
  • CAS Number : 204203-17-8
  • IUPAC Name : 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

The compound is synthesized through the condensation of 2,6-diacetylpyridine with 2-tert-butylaniline under acidic conditions, leading to the formation of imine bonds. This structural configuration contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine exhibit significant antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : The compound disrupts cell cycle progression.
  • Induction of oxidative stress : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Interaction with DNA : Some research indicates that it may intercalate with DNA, affecting replication and transcription processes .

The biological activity of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine is primarily attributed to its ability to coordinate with metal ions via nitrogen atoms in its structure. This coordination enhances the reactivity of metal centers in catalytic processes and influences interactions with biological macromolecules, such as enzymes and receptors.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a strong potential for development into antimicrobial agents.

Case Study 2: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers explored the effects of the compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM for certain cancer types. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to control groups .

Comparative Analysis

To understand the unique properties of 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotable Characteristics
2,6-Di-tert-butylpyridineStructureModerate antibacterialSimpler structure; less steric hindrance
2,6-Bis(1,1-dimethylethyl)pyridineStructureLow anticancer activitySimilar sterics; different electronic properties

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine, and how are intermediates characterized?

The ligand is typically synthesized via a Schiff base condensation reaction between 2,6-diacetylpyridine and 2-tert-butylaniline derivatives. Reaction conditions (e.g., reflux in methanol or ethanol under inert atmosphere) and stoichiometric ratios are critical for high yields. Intermediates are characterized using ¹H/¹³C NMR to confirm imine bond formation (δ ~8.3 ppm for C=N protons) and FT-IR (stretching vibrations ~1600–1650 cm⁻¹ for C=N bonds). Mass spectrometry (MS) and elemental analysis (C, H, N) further validate purity .

Q. How is the crystal structure of this ligand determined, and what key structural features are observed?

Single-crystal X-ray diffraction reveals a planar pyridine core with antiparallel orientation of the imine groups relative to the pyridine nitrogen. Key torsion angles (N–C–C–N ≈ 164–170°) and dihedral angles between aromatic rings (≈80–90°) indicate steric hindrance from tert-butyl substituents. Weak intermolecular interactions (C–H⋯N, C–H⋯π) stabilize the crystal lattice, as shown in triclinic (P1) or monoclinic systems with unit cell parameters (e.g., a = 8.21 Å, b = 11.41 Å, c = 13.06 Å) .

Q. What are the common coordination modes of this ligand with transition metals?

The ligand acts as a tridentate N-donor, forming octahedral or square-planar complexes with Fe(II), Cu(II), Co(II), and Rh(I). For example, Fe(II) complexes exhibit Λ-shaped coordination with two ligand molecules, while Cu(II) adopts a distorted square-planar geometry. Spectroscopic shifts in UV-Vis (e.g., d-d transitions at ~500–600 nm) and IR (C=N bond red-shifts) confirm metal binding .

Advanced Research Questions

Q. How does this ligand influence the catalytic activity of iron complexes in ethylene polymerization?

Iron dichloride complexes of this ligand, activated by methylaluminoxane (MAO), exhibit high ethylene polymerization activity (e.g., 1.5–7.1 × 10⁴ g PE/mol·h⁻¹). Activity depends on Al/Fe molar ratios (optimized at 500–1000:1) and polymerization temperature (peak activity at 30°C). Increasing ethylene pressure (202–454 kPa) linearly enhances activity, while higher temperatures (50–70°C) reduce molecular weight (Mw ≈ 1.5–7.1 × 10⁴) due to chain-transfer reactions. The narrow polydispersity (Đ ≈ 1.25–1.72) suggests single-site catalytic behavior .

Q. What methodologies are used to study antiferromagnetic interactions in copper(II) complexes of this ligand?

Magnetic susceptibility measurements (SQUID magnetometry) reveal weak antiferromagnetic coupling (J ≈ −2 to −5 cm⁻¹) in Cu(II) complexes. Temperature-dependent χₘT vs. T plots show decreased magnetic moments at low temperatures. Electronic spectra (d-d transitions) and EPR spectroscopy (g∥ ≈ 2.20, g⟂ ≈ 2.05) support distorted geometries and spin-exchange pathways mediated by bridging ligands .

Q. How do substituents on the phenylimino groups affect catalytic performance?

Bulky substituents (e.g., 2,6-diisopropylphenyl) enhance thermal stability and ethylene polymerization activity by sterically protecting the metal center. For example, Rh(I) σ-complexes with tert-butyl groups show higher turnover frequencies (TOF) than methyl-substituted analogs. Comparative studies using DFT calculations (e.g., Mayer bond orders, frontier orbital analysis) correlate ligand electronics (σ-donor/π-acceptor strength) with metal–olefin binding energies .

Q. What computational approaches are employed to analyze the electronic structure of metal complexes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model ligand–metal bonding, including charge distribution (NBO analysis) and frontier molecular orbitals (HOMO-LUMO gaps ≈ 3–4 eV). Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra, matching experimental d-d and ligand-to-metal charge transfer (LMCT) bands. CASSCF calculations predict spin states and magnetic anisotropy in Fe(II) complexes .

Q. How are supported catalysts synthesized using this ligand, and how does support morphology affect performance?

Spherical MgCl₂ supports, prepared by thermal dealcoholization of MgCl₂·2.56C₂H₅OH, immobilize Fe or Ni complexes. BET surface area (~100–200 m²/g) and porosity (pore size ~10 nm) maximize active site accessibility. Dealcoholization temperatures (80–120°C) influence support crystallinity and catalyst activity (e.g., 20–30% higher ethylene conversion vs. unsupported analogs). SEM and GPC confirm uniform polymer particle morphology (Mw ~10⁴–10⁵) .

Methodological Notes

  • Data Contradictions : Discrepancies in reported catalytic activities may arise from differing MAO batches or solvent purity. Cross-validate using internal standards (e.g., Cp₂ZrCl₂/MAO as a reference).
  • Safety Protocols : Handle tert-butyl-containing ligands under inert conditions due to air sensitivity. MAO activation requires rigorous exclusion of moisture.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
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2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

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